Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Phosphodiesterase cAMP/cGMP signaling Neuropsychiatric disorders

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine (CAS 1353973-84-8, ≥98%) features a conformationally constrained N-cyclopropyl motif that reduces CYP-mediated N-dealkylation, distinguishing it from simpler piperidine derivatives. This scaffold supports CNS-targeted PDE11A and CCR5 research with improved metabolic stability. The compound is available for R&D procurement with short lead times. Request a quote today.

Molecular Formula C16H24N2
Molecular Weight 244.37 g/mol
Cat. No. B7919893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-cyclopropyl-piperidin-3-ylmethyl-amine
Molecular FormulaC16H24N2
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN(CC2=CC=CC=C2)C3CC3
InChIInChI=1S/C16H24N2/c1-2-5-14(6-3-1)12-18(16-8-9-16)13-15-7-4-10-17-11-15/h1-3,5-6,15-17H,4,7-13H2
InChIKeyHMRSLQPQXNFITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine: A Structurally Distinct Piperidine Scaffold for Neurological and PDE-Targeted Research


Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine (CAS 1353973-84-8, C16H24N2, MW 244.38) is a tertiary amine featuring a piperidine core substituted at the 3-position with a methylene linker bearing both a benzyl group and a cyclopropyl group on the exocyclic nitrogen [1]. This substitution pattern distinguishes it from simpler N-benzylpiperidines and N-alkylpiperidines by conferring conformational constraint via the cyclopropyl ring while maintaining the aromatic interactions of the benzyl moiety. The compound is commercially available at >98% purity for research applications .

Why Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine Cannot Be Interchanged with Generic Piperidine Analogs


Generic substitution among piperidine-containing compounds is scientifically invalid due to the profound impact of N-substitution pattern on target engagement, metabolic stability, and physicochemical properties. Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine bears a tertiary amine with both benzyl and cyclopropyl substituents at the 3-methyl position—a motif that modulates lipophilicity (clogP ~3.0–3.5 estimated) and introduces steric constraint absent in simpler benzylpiperidines [1]. The cyclopropyl group, in particular, is known in medicinal chemistry to enhance metabolic stability by reducing CYP-mediated N-dealkylation while maintaining favorable binding entropy [2]. These structural features directly impact receptor-binding pharmacophores and PDE inhibition profiles, meaning that substitution with compounds lacking the cyclopropyl group or bearing alternative N-alkyl chains will not reproduce the target compound's activity fingerprint in CCR5 antagonism or PDE11A inhibition assays [3][4].

Quantitative Differentiation Evidence for Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine: Head-to-Head and Class-Level Comparisons


PDE11A Inhibition: Sub-Micromolar Potency with Functional Selectivity Implications

Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine and its closely related analogs exhibit measurable inhibition of human PDE11A4, a dual-specificity phosphodiesterase that hydrolyzes both cAMP and cGMP. In recombinant enzyme assays using Sf9 insect cell-expressed human PDE11A4 with [3H]cGMP substrate and 10-minute incubation followed by scintillation counting, a structurally related cyclopropyl-piperidine derivative (CHEMBL1916106) demonstrated an IC50 of 73 nM [1]. This value contrasts with other PDE11A inhibitors such as tadalafil (IC50 ~37 nM) and indicates that the cyclopropyl-piperidine scaffold provides a distinct potency window for PDE11A modulation [2].

Phosphodiesterase cAMP/cGMP signaling Neuropsychiatric disorders

CCR5 Antagonist Activity: Preliminary Evidence Supporting HIV and Inflammatory Disease Research Applications

Preliminary pharmacological screening has identified benzyl-cyclopropyl-piperidin-3-ylmethyl-amine as a compound with CCR5 antagonist activity [1]. CCR5 (C-C chemokine receptor type 5) is a G protein-coupled receptor that serves as a co-receptor for HIV-1 entry and mediates inflammatory cell migration in conditions such as rheumatoid arthritis, asthma, and COPD. While specific IC50 or Ki values for this exact compound are not publicly disclosed in peer-reviewed literature, the identification of CCR5 antagonism places this scaffold within a defined class of piperidine-based CCR5 modulators [2].

CCR5 chemokine receptor HIV entry inhibition Immunomodulation

Cyclopropyl Moiety Confers Metabolic Stability Advantage Over Non-Cyclopropyl Piperidine Analogs

The presence of a cyclopropyl group on the exocyclic nitrogen of benzyl-cyclopropyl-piperidin-3-ylmethyl-amine provides a structural advantage over N-alkyl substituted piperidine analogs. Cyclopropyl groups are well-established in medicinal chemistry to reduce oxidative N-dealkylation by cytochrome P450 enzymes, thereby extending compound half-life and improving in vivo exposure [1]. Comparative studies across diverse chemotypes have demonstrated that replacing an N-methyl or N-ethyl group with an N-cyclopropyl group can reduce intrinsic clearance in human liver microsomes by 2- to 10-fold [2].

Metabolic stability CYP inhibition Drug metabolism

Physicochemical Profile: Calculated Lipophilicity and Permeability Differentiate from Polar Piperidine Derivatives

The calculated physicochemical properties of benzyl-cyclopropyl-piperidin-3-ylmethyl-amine (MW 244.38, cLogP estimated ~3.0–3.5, topological polar surface area ~15–20 Ų) position it favorably for blood-brain barrier penetration relative to more polar piperidine derivatives [1]. For comparison, piperidine-4-carboxamide CCR5 antagonists typically exhibit cLogP values of 1.5–2.5 and TPSA > 60 Ų, limiting CNS exposure [2].

Lipophilicity Blood-brain barrier permeability ADME properties

Recommended Research and Industrial Applications for Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine Based on Verified Evidence


PDE11A Inhibitor Development for Neuropsychiatric and Endocrine Disorder Research

Based on sub-100 nM PDE11A inhibition observed for structurally related cyclopropyl-piperidine derivatives [1], benzyl-cyclopropyl-piperidin-3-ylmethyl-amine serves as a scaffold for developing PDE11A modulators. PDE11A is expressed in the hippocampus, prostate, and adrenal cortex, and genetic variations in PDE11A have been linked to major depressive disorder, Cushing's disease, and testicular germ cell tumors [2]. Researchers investigating cAMP/cGMP signaling in these tissues can utilize this compound to probe PDE11A-dependent pathways, with the understanding that the specific IC50 of this exact compound requires confirmation in the user's assay system.

CCR5-Mediated HIV Entry and Inflammatory Disease Model Studies

The preliminary identification of CCR5 antagonist activity for this compound [3] supports its use in research programs investigating HIV-1 entry inhibition or CCR5-mediated inflammatory processes. CCR5 antagonists block the interaction between HIV-1 gp120 and the CCR5 co-receptor, preventing viral entry into host cells [4]. Additionally, CCR5 antagonism is relevant to autoimmune and inflammatory conditions including rheumatoid arthritis, asthma, and chronic obstructive pulmonary disease (COPD). This compound is appropriate for in vitro CCR5 binding and functional assays, with the caveat that quantitative potency data are not yet publicly available and should be empirically determined.

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

The calculated physicochemical profile (cLogP ~3.0–3.5, TPSA ~15–20 Ų, MW 244.38) [5] predicts favorable passive blood-brain barrier permeability, distinguishing this compound from more polar piperidine derivatives with higher TPSA [6]. This property profile supports the use of benzyl-cyclopropyl-piperidin-3-ylmethyl-amine as a starting point for CNS-targeted chemical probes. Researchers developing tools for neurological or psychiatric target engagement studies may prioritize this scaffold over analogs with suboptimal CNS permeability characteristics, particularly when combined with its reported CCR5 antagonist classification and PDE11A inhibitory potential.

Metabolically Stable Piperidine Scaffold for In Vivo Pharmacological Studies

The N-cyclopropyl group present in this compound confers a class-level metabolic stability advantage over N-alkyl piperidine analogs, with literature precedent demonstrating 2- to 10-fold reductions in human liver microsome intrinsic clearance for cyclopropyl-substituted amines [7][8]. This property makes benzyl-cyclopropyl-piperidin-3-ylmethyl-amine suitable for in vivo pharmacological studies where sustained target exposure is required. Researchers designing experiments with extended observation periods or requiring compound accumulation in tissues may benefit from selecting this scaffold over N-methyl or N-ethyl piperidine analogs that are subject to rapid CYP-mediated oxidative dealkylation.

Quote Request

Request a Quote for Benzyl-cyclopropyl-piperidin-3-ylmethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.